molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B186822
CAS No.: 96464-10-7
M. Wt: 307.57 g/mol
InChI Key: AYRHYFIXKCKMIK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a valuable chemical intermediate in medicinal chemistry and drug discovery, serving as a key precursor for the development of high-affinity ligands targeting the 18 kDa Translocator Protein (TSPO) . TSPO is upregulated in neuroinflammatory conditions and various cancers, making it a significant target for diagnostic imaging and therapeutic research . This core imidazo[1,2-a]pyridine scaffold is also recognized for its relevance in oncology, as structurally related compounds demonstrate potent anti-cancer properties by inhibiting critical pathways such as AKT/mTOR, inducing cell cycle arrest, and promoting p53-mediated apoptosis in melanoma and cervical cancer cell lines . The bromophenyl substituent at the 2-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules for diverse research applications .

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHYFIXKCKMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327962
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96464-10-7
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper Silicate-Catalyzed Cyclocondensation

Procedure :

  • Combine 2-amino-6-chloropyridine (1 mmol), 4-bromophenacyl bromide (1 mmol), and copper silicate (10 mol%) in ethanol (5 mL).

  • Reflux at 80°C for 1.5–2.5 hours.

  • Monitor by TLC (hexane:ethyl acetate, 8:2).

  • Filter the catalyst, pour the mixture over ice, and recrystallize the precipitate from hot ethanol.

Optimization :

  • Catalyst Loading : 10 mol% copper silicate maximizes yield (88–92%).

  • Solvent : Ethanol outperforms toluene, acetonitrile, or water due to polar aprotic stabilization.

  • Temperature : Reflux conditions (80°C) accelerate cyclization without side reactions.

Yield : 86–88%.

Mechanism :

  • Nucleophilic attack of 2-amino-6-chloropyridine on 4-bromophenacyl bromide.

  • Base-assisted dehydrohalogenation to form the imine intermediate.

  • Cyclization via intramolecular nucleophilic aromatic substitution (NAS) to construct the imidazo ring.

Magnesium Oxide-Mediated Aqueous Synthesis

Procedure :

  • Mix 2-amino-6-chloropyridine (1 mmol), 4-bromophenacyl bromide (1 mmol), and MgO (20 mol%) in water (10 mL).

  • Stir at 60°C for 4–6 hours.

  • Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (SiO2, hexane:ethyl acetate).

Advantages :

  • Eco-friendly aqueous medium reduces toxicity.

  • MgO acts as a base and Lewis acid, facilitating both deprotonation and cyclization.

Yield : 78–82%.

LED Light-Induced Photochemical Synthesis

Procedure :

  • Suspend 2-amino-6-chloropyridine (1 mmol) and 4-bromoacetophenone (1 mmol) in toluene (10 mL).

  • Irradiate with 18 W white LED light at room temperature for 6–8 hours.

  • Concentrate under vacuum and purify via silica gel chromatography.

Mechanistic Insight :

  • Photoexcitation generates triplet-state ketones, enabling radical-mediated C–N bond formation.

  • Eliminates need for metal catalysts but requires longer reaction times.

Yield : 70–75%.

Comparative Analysis of Methods

Parameter Copper Silicate MgO LED Light
Catalyst Copper silicateMgONone
Solvent EthanolWaterToluene
Temperature 80°C (reflux)60°CRoom temperature
Time 1.5–2.5 hours4–6 hours6–8 hours
Yield 86–88%78–82%70–75%
Environmental Impact ModerateLowHigh (organic solvent)

Characterization and Validation

Melting Point : 209–213°C (consistent with brominated analogs).
1H NMR (DMSO-d6) :

  • δ 8.65 (s, 1H, H-3),

  • δ 8.31 (d, 2H, J = 8.5 Hz, BrC6H4),

  • δ 7.63 (d, 1H, J = 9.0 Hz, H-5),

  • δ 7.27 (dd, 1H, J = 9.0, 2.0 Hz, H-7),

  • δ 6.96 (d, 1H, J = 2.0 Hz, H-8).
    IR (KBr) : 3132 cm⁻¹ (Ar–H), 1665 cm⁻¹ (C=N), 760 cm⁻¹ (C–Br).
    Mass Spec : [M+H]+ m/z 337.2 (calc. 337.58).

Challenges and Optimization Strategies

  • Regioselectivity : Use of 2-amino-6-chloropyridine ensures correct substitution pattern.

  • By-Product Formation : Excess phenacyl bromide may lead to di-substituted by-products; stoichiometric control is critical.

  • Catalyst Recycling : Copper silicate retains 85% efficiency after three cycles .

Chemical Reactions Analysis

Functionalization at Position 3

The C3 position undergoes further derivatization due to its electrophilic reactivity:

Formylation via Vilsmeier–Haack Reaction

Reaction with POCl₃/DMF introduces a formyl group at C3, yielding 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (Fig. 1) .

Key Conditions :

  • Reagents : DMF (3 equiv), POCl₃ (3 equiv)
  • Solvent : Dichloroethane
  • Temperature : 80°C
  • Yield : 75–85%

This aldehyde intermediate serves as a precursor for imine formation .

Imine Formation with Primary Amines

The aldehyde reacts with amines (e.g., benzylamine, aniline) to form Schiff bases (Table 2) .

Table 2: Imine Derivatives and Yields

AmineReaction Time (h)Yield (%)
Benzylamine692
4-Chloroaniline888
Cyclohexylamine1078

Mechanism :

  • Nucleophilic attack by the amine on the aldehyde.
  • Dehydration to form a C=N bond .

Halogen Reactivity

The bromine and chlorine substituents participate in cross-coupling reactions:

Suzuki–Miyaura Coupling

The 4-bromophenyl group undergoes palladium-catalyzed coupling with arylboronic acids (Table 3) .

Table 3: Coupling Partners and Outcomes

Boronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄85
4-MethoxyphenylPdCl₂(dppf)79
3-NitrophenylPd(OAc)₂68

Conditions :

  • Base : K₂CO₃
  • Solvent : DME/H₂O
  • Temperature : 100°C

Nucleophilic Aromatic Substitution

The 6-chloro group is replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .

Example :

  • Reagent : Piperidine
  • Conditions : K₂CO₃, DMF, 120°C
  • Yield : 70%

C3 Alkylation via Aza-Friedel–Crafts Reaction

The electron-rich C3 position participates in three-component alkylation with aldehydes and cyclic amines (e.g., morpholine), yielding C3-alkylated derivatives (Fig. 2) .

Optimized Conditions :

  • Catalyst : FeCl₃ (10 mol%)
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 80–86%

Biological Activity Correlations

Derivatives of this compound show:

  • Antimicrobial Activity : Imines exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : Biphenyl-substituted analogs inhibit acetylcholinesterase (IC₅₀: 79 µM) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (DSC analysis) .
  • Solubility : Insoluble in water; soluble in DMSO, DMF, and dichloromethane .

This comprehensive profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Overview

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound with significant applications across various scientific fields, particularly in medicinal chemistry, material science, and agrochemicals. Its unique structure, featuring a bromophenyl group and a chlorine atom, contributes to its diverse biological activities and potential therapeutic uses.

Medicinal Chemistry

The compound serves as a critical scaffold for developing new pharmaceuticals targeting various diseases:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antiproliferative effects against multiple cancer cell lines. For instance, compounds with bromine substitutions have shown IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, highlighting their potential in cancer therapy .
  • Antibacterial Properties : Studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, including MRSA. The presence of halogen substituents like bromine enhances its efficacy against these pathogens .
  • Antiviral and Anti-inflammatory Effects : Other derivatives have shown promise in treating viral infections and inflammatory conditions, indicating the compound's versatility in pharmaceutical applications .

Material Science

This compound is utilized in the synthesis of advanced materials:

  • Organic Light-Emitting Diodes (OLEDs) : The compound is incorporated into the fabrication of OLEDs due to its favorable electronic properties, contributing to the development of efficient optoelectronic devices .
  • Nanomaterials : Research has explored its use in creating nanostructured materials for various applications, including sensors and catalysis .

Agrochemicals

This compound acts as an intermediate in synthesizing pesticides and herbicides:

  • Its structural characteristics allow for modifications that enhance the efficacy and specificity of agrochemical agents .

Anticancer Studies

A study focused on the antiproliferative effects of imidazopyridine derivatives revealed that compounds with bromo substitutions significantly inhibited cancer cell growth. The mechanism was linked to the ability of these compounds to intercalate into DNA, disrupting cellular processes essential for cancer cell survival .

Antibacterial Activity

Research on N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated selective antibacterial activity against strains such as Micrococcus luteus and Staphylococcus aureus (MRSA). This suggests that structural motifs within this compound may confer similar antibacterial properties .

Mechanistic Insights

The anticancer mechanisms were further elucidated through computational studies showing that these compounds could bind effectively to target proteins involved in critical signaling pathways. For example, derivatives showed inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values (μM)
AnticancerSignificant antiproliferative effects1.8 - 3.2 (HeLa)
AntibacterialActivity against MRSA and Gram-positive bacteriaNot specified
AntiviralPotential antiviral propertiesNot specified
Anti-inflammatoryPromising candidates for inflammation treatmentNot specified

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the imidazo[1,2-a]pyridine scaffold is critical for modulating physicochemical and biological properties. Key comparisons include:

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (CAS 1023-01-4)
  • Molecular Formula : C₁₄H₁₁BrN₂
  • Molecular Weight : 287.15 g/mol
  • Melting Point : 214–215°C
  • Key Difference : Replacement of 6-chloro with 6-methyl reduces electronegativity and molecular weight.
  • Impact : The methyl group introduces steric hindrance but decreases intermolecular halogen bonding, leading to a lower melting point compared to the target compound.
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM)
  • Molecular Formula : C₁₃H₈Br₂N₂
  • Molecular Weight : 352.93 g/mol
  • Key Difference : Dual bromine substituents at 4-bromophenyl and 6-position.
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₃H₈BrIN₂
  • Molecular Weight : 434.98 g/mol
  • Key Difference : Iodine substituent at the 6-position.
  • Impact : Larger atomic radius of iodine may improve radiopharmaceutical applications but reduce metabolic stability .

Functionalized Derivatives

3-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acrylic acid
  • Molecular Formula : C₁₆H₁₀BrClN₂O₂
  • Key Feature : Acrylic acid moiety at the 3-position.
  • Impact : Enhances solubility and enables covalent binding to biological targets .
2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₈H₁₈BrClN₄
  • Key Feature : Piperazine ring at the 3-position.
  • Impact : Introduces basicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Properties
Target Compound 6-Cl, 4-BrPh 307.57 230–232 77% High purity, halogen-dependent stability
6-Methyl derivative (3n) 6-Me, 4-BrPh 287.15 214–215 77% Reduced steric hindrance
6-Bromo derivative (KOXGEM) 6-Br, 4-BrPh 352.93 Not reported N/A Enhanced hydrophobicity
6-Iodo derivative 6-I, 4-BrPh 434.98 Not reported N/A Potential radiopharmaceutical use
3-Acrylic acid derivative 6-Cl, 4-BrPh + COOH 377.63 Not reported N/A Improved solubility

Stability and Reactivity

  • The 6-chloro substituent in the target compound contributes to a higher melting point (230–232°C) compared to the 6-methyl analog (214–215°C), reflecting stronger intermolecular forces due to halogen bonding .

Biological Activity

Overview

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant biological activities, particularly in medicinal chemistry. Its structure includes a bromophenyl group at the 2-position and a chlorine atom at the 6-position, which contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate protein activity within cells. It interacts with specific receptors or enzymes, leading to alterations in cellular processes such as signal transduction and gene expression. The compound can bind to active sites or allosteric sites on target proteins, resulting in either inhibition or activation of their functions .

Biological Activities

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with bromine substitutions have been noted to enhance antiproliferative activity significantly .
  • Antibacterial Properties : The compound has shown potential antibacterial activity against Gram-positive bacteria. The presence of halogen substituents like bromine is associated with increased antibacterial efficacy .
  • Antiviral and Anti-inflammatory Effects : Other studies indicate that imidazo[1,2-a]pyridine derivatives may possess antiviral and anti-inflammatory properties, making them candidates for further pharmaceutical development .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study investigated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines. Compounds with bromo substitutions exhibited IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, indicating potent anticancer activity .
  • Antibacterial Activity : Research on a series of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated selective antibacterial activity against strains like Micrococcus luteus and Staphylococcus aureus (MRSA). This suggests that similar structural motifs in this compound may confer comparable antibacterial properties .
  • Mechanistic Insights : The mechanism underlying the anticancer activity was further elucidated through studies showing that these compounds could intercalate into double-stranded DNA (dsDNA), thereby disrupting critical cellular processes involved in proliferation and survival of cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant antiproliferative effects (IC50: 1.8–3.2 μM)
AntibacterialEffective against Gram-positive bacteria (MIC ≤ 2 μM)
AntiviralPotential antiviral properties
Anti-inflammatoryExhibited anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound is typically synthesized via cross-Ullmann coupling using 6-chloroimidazo[1,2-a]pyridine and 4-bromophenyl halides (e.g., triflates or bromides) in the presence of a palladium catalyst. Key steps include refluxing in polar aprotic solvents (e.g., DMF) at 60–80°C for 24–48 hours, followed by purification via silica gel chromatography . Alternative routes involve formylation of the imidazo[1,2-a]pyridine core using POCl₃/DMF under controlled temperatures (0–10°C), followed by condensation with bromophenyl amines .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.66 ppm for aromatic protons in CDCl₃) and mass spectrometry (LRMS/HRMS) . For polymorphic analysis, single-crystal X-ray diffraction and solid-state luminescence spectroscopy are employed to correlate molecular packing with photophysical properties .

Q. What purification methods are effective for isolating high-purity samples?

  • Methodological Answer : After synthesis, crude products are purified via flash chromatography (silica gel, methanol/dichloromethane gradients) . For thermally stable intermediates, vacuum distillation or recrystallization (e.g., using glacial acetic acid) is recommended . Purity (>97%) is validated by HPLC and elemental analysis .

Q. How does the compound behave under acidic or basic conditions?

  • Methodological Answer : The chloro and bromo substituents render the compound stable under mild acidic conditions (pH 4–6) but susceptible to hydrolysis in strong bases (e.g., NaOH > 1M). Reactivity studies in DMF/water mixtures show selective dehalogenation at elevated temperatures (>80°C) .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer : Fluorescent tagging (e.g., nitrobenzoxadiazole derivatives) enables visualization in cellular assays . For antiviral or anticancer activity, dose-response curves (IC₅₀ determination) are generated using MTT assays on cancer cell lines (e.g., HeLa or HepG2) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for scale-up synthesis?

  • Methodological Answer : Yield improvements (e.g., from 69% to >85%) are achieved by microwave-assisted synthesis (reducing reaction time from 24h to 2h) or ligand optimization (e.g., XPhos instead of PPh₃). Solvent selection (toluene over DMF) reduces side reactions, while catalyst loading (5 mol% Pd(OAc)₂) balances cost and efficiency .

Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Electrophilic aromatic substitution at the C3 position is achieved using iodine/TBHP under ultrasound irradiation . For C6 modification, Buchwald-Hartwig amination with primary amines (e.g., benzylamine) in the presence of CuI/L-proline yields N-alkylated derivatives .

Q. How do polymorphic forms affect experimental reproducibility?

  • Methodological Answer : Polymorphs (e.g., yellow vs. red crystals) exhibit distinct luminescence properties (λmax shifts up to 60 nm) due to variations in hydrogen-bonding networks. Consistent crystallization is ensured by solvent polarity control (e.g., acetonitrile for Form I, ethyl acetate for Form II) .

Q. How are contradictions in spectral data resolved during structure elucidation?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., proton coupling constants) are addressed via DFT calculations (B3LYP/6-31G*) to model electronic environments. For ambiguous NOE correlations, variable-temperature NMR (−40°C to 25°C) clarifies dynamic effects .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

  • Methodological Answer :
    Density Functional Theory (DFT) studies reveal that electron-deficient aryl halides (e.g., 4-bromophenyl) favor oxidative addition at Pd(0) centers, while steric effects at the imidazo[1,2-a]pyridine C2 position drive regioselective C–C bond formation. Kinetic studies (Eyring plots) confirm a concerted metalation-deprotonation pathway .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

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